Methyl 2-((1-(2-(4-chlorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-(2-(4-chlorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate is an organic compound with a complex structure that includes a pyrrolidine ring, a chlorophenoxy group, and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(2-(4-chlorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chlorophenoxy group. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: This step involves the reaction of a chlorophenol derivative with an appropriate acylating agent to form the chlorophenoxyacetyl intermediate.
Thioester Formation: The final step involves the reaction of the chlorophenoxyacetyl intermediate with a thiol derivative to form the thioester linkage, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(2-(4-chlorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: It could be investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-((1-(2-(4-chlorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chlorophenoxy group may facilitate binding to hydrophobic pockets, while the thioester linkage could be involved in covalent modification of target proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1-(2-(4-chlorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate: can be compared with other thioester-containing compounds and chlorophenoxy derivatives.
Thiazole Derivatives: These compounds also contain sulfur and nitrogen atoms and have diverse biological activities.
Indole Derivatives: These compounds have a similar aromatic structure and are known for their wide range of biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-[1-[2-(4-chlorophenoxy)acetyl]pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S/c1-20-15(19)10-22-13-6-7-17(8-13)14(18)9-21-12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOICJBYNYQZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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